For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CTX-0294885 Hydrochloride: Mechanism of Action and Application in Kinome Profiling
Introduction
CTX-0294885 hydrochloride is a novel, broad-spectrum kinase inhibitor characterized as a powerful affinity reagent for mass spectrometry-based kinome profiling.[1][2][3] As a bisanilino pyrimidine, it exhibits inhibitory activity against a wide array of kinases, enabling the capture and identification of a significant portion of the cellular kinome.[2][4][5] This technical guide provides a comprehensive overview of its mechanism of action as a research tool, with detailed experimental protocols and data presented from key studies.
Core Mechanism of Action: A Broad-Spectrum Kinase Capture Reagent
Unlike therapeutic kinase inhibitors that are designed for high specificity to a particular kinase, CTX-0294885 is engineered for broad reactivity. Its fundamental mechanism of action lies in its ability to bind to the ATP-binding site of a diverse range of protein kinases. This property is leveraged in chemical proteomics workflows to enrich and subsequently identify kinases from complex biological samples such as cell lysates.
The molecule is typically immobilized on a solid support, such as Sepharose beads, to create an affinity matrix.[2][4] When a cell lysate is incubated with these beads, kinases that bind to CTX-0294885 are captured. After washing away non-specifically bound proteins, the enriched kinases can be eluted and identified using mass spectrometry. This approach provides a powerful snapshot of the expressed kinome, which can be invaluable for understanding cellular signaling networks in various physiological and pathological contexts, including inflammation, diabetes, and cancer.[6][7]
Quantitative Data Summary
The utility of CTX-0294885 as a kinome profiling tool is demonstrated by the large number of kinases it can successfully enrich from a single cell line. The following tables summarize the key quantitative findings from the foundational study by Zhang et al. (2013) using the MDA-MB-231 human breast cancer cell line.
Table 1: Kinase Enrichment from MDA-MB-231 Cells using CTX-0294885
| Parameter | Value |
| Total Protein Kinases Identified | 235 |
| Notable Kinase Family Captured | All members of the AKT family |
Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]
Table 2: Enhanced Kinome Coverage with a Multi-Inhibitor Combination
| Inhibitor Cocktail | Total Kinases Identified |
| Purvalanol B, SU6668, VI16832 | Not specified |
| CTX-0294885 in combination with the above three inhibitors | 261 |
Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]
Table 3: Phosphosite Identification from Enriched Kinases
| Parameter | Value |
| High-Confidence Phosphosites Identified | 799 |
| Number of Kinases with Identified Phosphosites | 183 |
| Percentage of Phosphosites in the Activation Loop | ~10% |
| Kinases with Previously Unreported Phosphosites | BMP2K, MELK, HIPK2, PRKDC |
Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments involving CTX-0294885 hydrochloride.
1. Preparation of CTX-0294885-Coupled Sepharose Beads
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Objective: To immobilize CTX-0294885 onto a solid support for affinity purification.
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Materials:
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CTX-0294885 hydrochloride
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Sepharose beads (e.g., NHS-activated Sepharose)
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Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
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Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Wash buffers (e.g., alternating pH buffers: 0.1 M acetate buffer with 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl with 0.5 M NaCl, pH 8.0)
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Dimethylformamide (DMF)
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Protocol:
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Dissolve CTX-0294885 in DMF.
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Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
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Immediately mix the dissolved CTX-0294885 with the washed beads in coupling buffer.
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Incubate the mixture for 2-4 hours at room temperature with gentle rotation.
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Centrifuge the mixture to pellet the beads and discard the supernatant.
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Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
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Wash the beads extensively with alternating pH wash buffers to remove non-covalently bound inhibitor.
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Resuspend the CTX-0294885-coupled beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
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2. Kinase Enrichment from Cell Lysates
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Objective: To capture and enrich kinases from a complex protein mixture.
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Materials:
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CTX-0294885-coupled Sepharose beads
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MDA-MB-231 cells (or other cell line of interest)
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Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
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Wash buffer (e.g., Lysis buffer with a lower detergent concentration)
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Elution buffer (e.g., 2X Laemmli sample buffer)
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-
Protocol:
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Culture and harvest cells.
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Lyse the cells in ice-cold lysis buffer.
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Clarify the lysate by centrifugation to remove cellular debris.
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Determine the protein concentration of the lysate (e.g., using a BCA assay).
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Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with a specific volume of CTX-0294885-coupled beads for 2-4 hours at 4°C with gentle rotation.
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
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Elute the bound kinases from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.
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The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.
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3. Mass Spectrometry-Based Kinase Identification
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Objective: To identify the specific kinases captured by CTX-0294885.
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Protocol:
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The eluted kinase-enriched sample is run briefly on an SDS-PAGE gel to separate proteins.
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The protein gel band is excised and subjected to in-gel digestion with trypsin.
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The resulting peptides are extracted from the gel.
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For phosphopeptide analysis, an additional enrichment step using Titanium Dioxide (TiO2) chromatography can be performed.
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The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest) to identify the proteins and their post-translational modifications.
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Visualizations
Signaling Pathway Interaction Diagram
Caption: Broad-spectrum inhibition of kinase activity by CTX-0294885.
Experimental Workflow for Kinome Profiling
Caption: Workflow for kinase enrichment and identification using CTX-0294885.
Logical Relationship of Multi-Inhibitor Approach
Caption: Venn diagram illustrating the enhanced kinome coverage with multiple inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. CTX-0294885 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CTX-0294885 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
